1-benzyl-2-phenylpyrrolidine 1-benzyl-2-phenylpyrrolidine
Brand Name: Vulcanchem
CAS No.: 1025-56-5
VCID: VC11997091
InChI: InChI=1S/C17H19N/c1-3-8-15(9-4-1)14-18-13-7-12-17(18)16-10-5-2-6-11-16/h1-6,8-11,17H,7,12-14H2
SMILES: C1CC(N(C1)CC2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C17H19N
Molecular Weight: 237.34 g/mol

1-benzyl-2-phenylpyrrolidine

CAS No.: 1025-56-5

Cat. No.: VC11997091

Molecular Formula: C17H19N

Molecular Weight: 237.34 g/mol

* For research use only. Not for human or veterinary use.

1-benzyl-2-phenylpyrrolidine - 1025-56-5

Specification

CAS No. 1025-56-5
Molecular Formula C17H19N
Molecular Weight 237.34 g/mol
IUPAC Name 1-benzyl-2-phenylpyrrolidine
Standard InChI InChI=1S/C17H19N/c1-3-8-15(9-4-1)14-18-13-7-12-17(18)16-10-5-2-6-11-16/h1-6,8-11,17H,7,12-14H2
Standard InChI Key CSTHCHSDLNWSOT-UHFFFAOYSA-N
SMILES C1CC(N(C1)CC2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES C1CC(N(C1)CC2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 1-benzyl-2-phenylpyrrolidine consists of a five-membered pyrrolidine ring with a benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) attached to the nitrogen atom and a phenyl group (C6H5\text{C}_6\text{H}_5) at the adjacent carbon. This configuration creates a rigid, chiral center at the 2-position, which influences its stereochemical interactions in biological systems .

Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC17H19N\text{C}_{17}\text{H}_{19}\text{N}
Molecular Weight237.34 g/mol
Exact Mass237.15200 Da
Partition Coefficient (LogP)3.96
Polar Surface Area (PSA)3.24 Ų

The compound’s high LogP value indicates significant lipophilicity, favoring membrane permeability and blood-brain barrier penetration . Its low polar surface area further enhances bioavailability, a critical factor in central nervous system-targeted therapeutics .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 1-benzyl-2-phenylpyrrolidine typically begins with readily available benzaldehyde derivatives. A representative pathway involves:

  • Condensation: Benzaldehyde reacts with ammonium acetate and ethyl acetoacetate under acidic conditions to form a Schiff base intermediate .

  • Cyclization: The intermediate undergoes Michael addition followed by cyclization in the presence of a protic acid (e.g., H2SO4\text{H}_2\text{SO}_4) to yield the pyrrolidine core .

  • Functionalization: Subsequent alkylation with benzyl bromide introduces the benzyl group at the nitrogen atom .

This route achieves yields exceeding 70% with purification via trituration in methanol, ensuring high purity (>95%) .

Advanced Functionalization Strategies

Recent work demonstrates the incorporation of diverse substituents at the 4-position of the pyrrolidine ring, enabling access to derivatives such as:

  • Fluorinated analogs: Treatment with diethylaminosulfur trifluoride (DAST) converts ketone intermediates to difluoro derivatives (e.g., tert-butyl 4,4-difluoro-2-phenyl-pyrrolidine-1-carboxylate) .

  • Nitrile-containing derivatives: Mesylation of hydroxyl groups followed by displacement with cyanide ions yields 3-cyano-pyrrolidines .

These modifications expand the compound’s utility in structure-activity relationship (SAR) studies, particularly in optimizing kinase inhibitor potency .

Pharmacological Applications

TRK Kinase Inhibition

1-Benzyl-2-phenylpyrrolidine derivatives exhibit nanomolar inhibitory activity against TRKA, TRKB, and TRKC isoforms. Key findings include:

  • Compound 17: A derivative featuring a ( R )-2-fluorophenylpyrrolidine moiety demonstrates an IC50_{50} of 0.003 μM in Ba/F3-Tel-TRKA cells and induces tumor regression in KM12 xenograft models at 10 mg/kg/day .

  • Selectivity Profile: Optimized analogs show >50-fold selectivity over off-target kinases (e.g., ROS1, ALK), minimizing adverse effects .

Mechanism of Action

X-ray crystallography reveals that the ( R )-2-phenylpyrrolidine group occupies a hydrophobic pocket adjacent to the ATP-binding site of TRK kinases. The benzyl moiety stabilizes the DFG-out conformation, while the phenyl group engages in π-π interactions with Phe617 and Phe698 residues . This dual binding mode underpins the compound’s high affinity and specificity.

Industrial and Research Applications

Pharmaceutical Intermediates

1-Benzyl-2-phenylpyrrolidine serves as a precursor to:

  • Anticoccidial agents: Used in veterinary medicine to treat intestinal infections .

  • Dye intermediates: Facilitates the synthesis of azobenzene-based colorants .

Drug Discovery Platforms

Its modular synthesis enables rapid generation of compound libraries for high-throughput screening. Notable case studies include:

  • Fragment-based design: Incorporation into imidazopyridazine scaffolds yielded pan-TRK inhibitors with clinical potential .

  • PET radiotracers: 11C^{11}\text{C}-labeled derivatives are under investigation for neuroimaging applications .

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